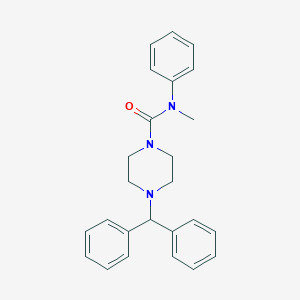![molecular formula C18H21ClN2O2S B501616 1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 681844-41-7](/img/structure/B501616.png)
1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a 4-methylphenylsulfonyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methylphenylamine and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The 3-chloro-4-methylphenylamine is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form an intermediate sulfonamide.
Cyclization: The intermediate sulfonamide is then subjected to cyclization with piperazine under appropriate reaction conditions, such as elevated temperature and the presence of a suitable solvent like dichloromethane or toluene.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions, inert atmosphere.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes, enzyme activities, and receptor binding. It serves as a tool compound to elucidate molecular mechanisms in biological systems.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex molecules
Industrial Applications: The compound may find applications in the development of specialty chemicals, agrochemicals, and materials science. Its chemical properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Receptor Binding: The compound can bind to specific receptors, such as G-protein-coupled receptors (GPCRs) or ion channels, modulating their activity and influencing cellular signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways and biochemical processes.
DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription, which can result in cytotoxic effects on cancer cells.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine: This compound lacks the methyl group on the phenyl ring, which may influence its pharmacological properties and reactivity.
1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine: This compound lacks the chloro group, which may affect its binding affinity to molecular targets and its overall biological activity.
1-(3-Chloro-4-methylphenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine: This compound contains an additional chloro group, which may enhance its potency and selectivity for certain biological targets.
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c1-14-3-7-17(8-4-14)24(22,23)21-11-9-20(10-12-21)16-6-5-15(2)18(19)13-16/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMURZHGINHMOIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
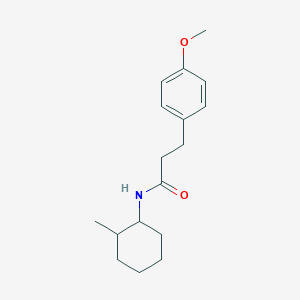
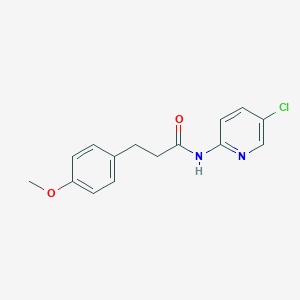
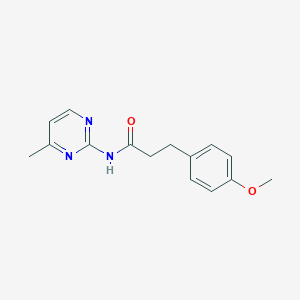
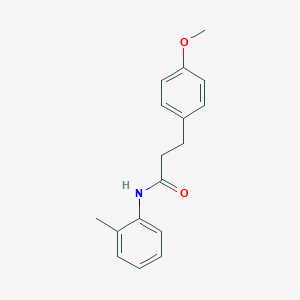
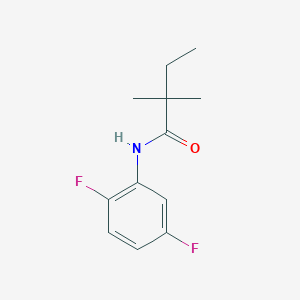
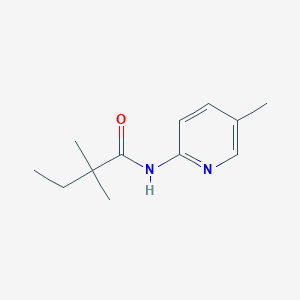
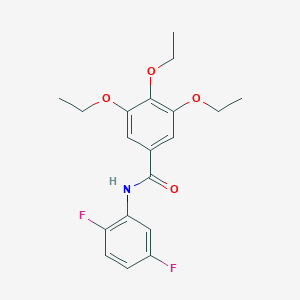

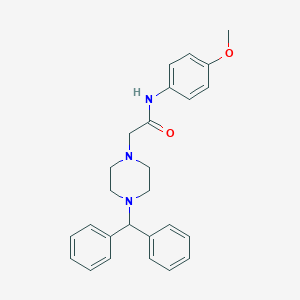

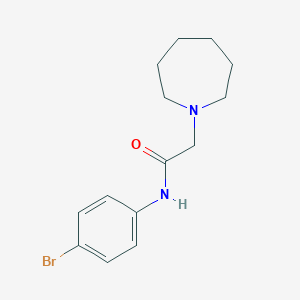

![4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine](/img/structure/B501555.png)
